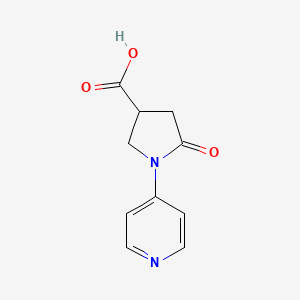

5-Oxo-1-pyridin-4-ylpyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

5-oxo-1-pyridin-4-ylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-9-5-7(10(14)15)6-12(9)8-1-3-11-4-2-8/h1-4,7H,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQFILTATFNBDBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406480 | |

| Record name | 5-oxo-1-pyridin-4-ylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914637-50-6 | |

| Record name | 5-oxo-1-pyridin-4-ylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-1-pyridin-4-ylpyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for this compound are not widely documented in public literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability while maintaining high purity standards .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-1-pyridin-4-ylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can reduce the compound to form different derivatives.

Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Scientific Research Applications

The applications of 5-Oxo-1-pyridin-4-ylpyrrolidine-3-carboxylic acid can be categorized into several key areas:

Medicinal Chemistry

This compound is investigated for its potential therapeutic properties, particularly in cancer treatment and antimicrobial activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, as shown in the table below:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung) | 25 | Induces apoptosis via caspase activation |

| MCF7 (Breast) | 30 | Cell cycle arrest at G2/M phase |

In comparative studies, this compound exhibited greater potency than standard chemotherapeutics like cisplatin, indicating its potential as a lead compound in cancer therapy .

Antimicrobial Activity

The antimicrobial properties have also been investigated, demonstrating effectiveness against multidrug-resistant strains of bacteria:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| MRSA (Methicillin-resistant Staphylococcus aureus) | 8 µg/mL | Effective against resistant strains |

| E. coli | 16 µg/mL | Potential application in treating infections |

These findings suggest that this compound may serve as a scaffold for developing new antimicrobial agents .

Organic Synthesis

This compound is utilized as a building block in organic synthesis and as a reagent in various chemical reactions. Its ability to undergo oxidation, reduction, and substitution reactions makes it versatile for synthesizing other complex molecules.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of various derivatives of this compound. Results indicated that structural modifications significantly enhanced cytotoxicity against A549 cells. Certain derivatives with additional functional groups exhibited improved selectivity towards cancer cells while sparing normal cells.

Case Study 2: Antimicrobial Screening

In another investigation, derivatives were tested against clinical isolates of MRSA. Modifications in the pyridine ring improved binding affinity to bacterial targets, enhancing antimicrobial activity. The most effective derivative demonstrated a MIC comparable to existing antibiotics .

Mechanism of Action

The mechanism of action of 5-Oxo-1-pyridin-4-ylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways are subjects of ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural analogs, highlighting differences in substituents, molecular formulas, and physicochemical properties:

Key Observations:

Substituent Position: The positional isomer (pyridin-3-yl vs.

Methylene Spacer : Introducing a methylene group (pyridin-4-ylmethyl) increases molecular weight by ~14 Da and may enhance flexibility, improving binding pocket accommodation in biological targets .

Aryl Modifications: Bulky substituents like 4-(propoxycarbonyl)phenyl or 4-phenoxyphenyl significantly increase molecular weight and lipophilicity (logP), which could enhance membrane permeability but reduce aqueous solubility .

Acidic Groups : The carboxyethyl analog introduces a second carboxylic acid, lowering pKa and increasing polarity, which may improve solubility but limit blood-brain barrier penetration .

Biological Activity

5-Oxo-1-pyridin-4-ylpyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrrolidine ring with a pyridine moiety and a carboxylic acid functional group, which contribute to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including proteins and enzymes involved in various biochemical pathways. These interactions can modulate physiological processes, potentially leading to therapeutic effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.

- Receptor Binding : It could interact with receptors, influencing signal transduction pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung) | 25 | Induces apoptosis via caspase activation |

| MCF7 (Breast) | 30 | Cell cycle arrest at G2/M phase |

In a comparative study, the compound showed greater potency than standard chemotherapeutics like cisplatin, indicating its potential as a lead compound in cancer therapy .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown effectiveness against multidrug-resistant strains of bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| MRSA (Methicillin-resistant Staphylococcus aureus) | 8 µg/mL | Effective against resistant strains |

| E. coli | 16 µg/mL | Potential application in treating infections |

These findings suggest that this compound may serve as a scaffold for developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of several derivatives of this compound. The results indicated that certain modifications to the structure significantly enhanced cytotoxicity against A549 cells. Compounds with additional functional groups exhibited improved selectivity towards cancer cells while sparing normal cells .

Case Study 2: Antimicrobial Screening

In another investigation, derivatives were tested against clinical isolates of MRSA. The study found that modifications in the pyridine ring improved binding affinity to bacterial targets, enhancing antimicrobial activity. The most effective derivative demonstrated a MIC comparable to existing antibiotics .

Q & A

Q. What are the optimal reaction conditions for synthesizing 5-Oxo-1-pyridin-4-ylpyrrolidine-3-carboxylic acid to maximize yield and purity?

- Methodological Answer: A two-step approach is recommended:

Condensation: React 4-pyridylamine with a suitable carbonyl precursor (e.g., 3-carboxy-pyrrolidinone derivatives) in acetic acid under reflux (120°C, 3–5 hours) with sodium acetate as a catalyst .

Cyclization: Use palladium or copper catalysts in polar aprotic solvents (e.g., DMF) to facilitate ring closure. Monitor reaction progress via TLC and optimize temperature (80–100°C) to minimize side products .

Purify via recrystallization (acetic acid) or column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer:

- NMR (¹H/¹³C): Assign peaks for the pyrrolidine ring (δ 2.5–3.5 ppm for protons, δ 30–50 ppm for carbons) and pyridinyl group (δ 7.5–8.5 ppm for aromatic protons) .

- IR: Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and carboxylic acid (-COOH at 2500–3300 cm⁻¹) .

- Mass Spectrometry (ESI-MS): Verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of dust or vapors .

- Spill Management: Neutralize acidic spills with sodium bicarbonate and dispose of waste in designated containers .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

- Methodological Answer:

- Recrystallization: Use acetic acid or ethanol/water mixtures to achieve high-purity crystals .

- Column Chromatography: Employ silica gel with a mobile phase of ethyl acetate:methanol (9:1) to separate polar impurities .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity and stability of this compound under various experimental conditions?

- Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA software to model the compound’s electronic structure, focusing on the carboxylic acid and pyrrolidone moieties. Analyze Fukui indices to identify nucleophilic/electrophilic sites .

- Molecular Dynamics (MD): Simulate solvation effects in DMF or water to predict solubility and degradation pathways .

Q. How can researchers resolve discrepancies in NMR spectral data when characterizing derivatives of this compound?

- Methodological Answer:

- 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .

- Deuterated Solvents: Use DMSO-d₆ to minimize solvent interference for acidic protons .

- Variable Temperature NMR: Identify dynamic processes (e.g., ring puckering) causing signal broadening .

Q. What strategies can elucidate the reaction mechanism of this compound formation in multi-step syntheses?

- Methodological Answer:

- Isotopic Labeling: Introduce ¹³C at the carbonyl group to track cyclization steps via NMR .

- Kinetic Studies: Monitor intermediate formation using in-situ IR or HPLC to determine rate-limiting steps .

Q. How can researchers determine the degradation products of this compound under accelerated stability testing?

- Methodological Answer:

- Forced Degradation: Expose the compound to heat (40–60°C), UV light, and varied pH (2–12). Analyze products via LC-MS/MS .

- Mass Fragmentation Libraries: Compare degradation peaks with databases (e.g., NIST) to identify fragments like pyridine-4-ylpyrrolidine or oxidized carboxylic acids .

Q. What approaches assess the enantiomeric purity of chiral derivatives of this compound?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.